molecular formula C14H26N2Si B1415876 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine CAS No. 1908469-53-3

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine

Cat. No. B1415876
CAS RN: 1908469-53-3
M. Wt: 250.45 g/mol
InChI Key: FETABIQTJHAXNZ-UHFFFAOYSA-N
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Description

“1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine” is a type of organosilicon reagent . It is also known as SLAP N-Bn-3Me-Pip Reagent . The empirical formula of this compound is C14H26N2Si and it has a molecular weight of 250.46 .


Chemical Reactions Analysis

The compound is used in the Silicon amine protocol (SLAP) to form N-unprotected piperazines in conjunction with aldehydes and ketones . This reaction is photocatalytic and uses Ir[(ppy)2 dtbbpy]PF6 as a cross-coupling agent . Heteroaromatic, aromatic, and aliphatic aldehydes are well tolerated in this reaction .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored at a temperature of -20°C . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

Catalytic Applications

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has been studied for its catalytic applications. For instance, Gao et al. (1999) investigated its use in asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes. The study highlighted the synthesis of related compounds and their effectiveness as catalyst precursors, achieving up to 91% enantiomeric excess in specific reactions (Gao et al., 1999).

Inhibition of Arginine Methyltransferase

Therrien et al. (2009) identified this compound as a potential inhibitor for co-activator associated arginine methyltransferase 1 (CARM1). Their research suggested improvements in potency, clearance, volume of distribution, and half-lives of these inhibitors (Therrien et al., 2009).

Coordination Chemistry

The compound has been explored in the field of coordination chemistry. Montazerozohori et al. (2011) synthesized complexes of Zn(II) and Hg(II) with Schiff bases ligands derived from propane-1,2-diamine, demonstrating pseudo-tetrahedral geometry around the metal center in these complexes (Montazerozohori et al., 2011).

Synthesis and Characterization of Polymers

The compound has been used in the synthesis of polymers. Nasr-Isfahani et al. (2009) reported the synthesis of new polyamides using 1,3-(4-carboxy phenoxy) propane and aromatic diamines, where propane-1,2-diamine played a crucial role (Nasr-Isfahani et al., 2009).

Molecular Interactions in Atmospheric Sciences

Elm et al. (2016) investigated the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid, providing insights into atmospheric chemistry and new particle formation (Elm et al., 2016).

Applications in Organic Synthesis

Research has also focused on the use of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine in organic synthesis. Saito and Fu (2007) highlighted its role as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature (Saito & Fu, 2007).

Structural and Thermal Analysis

The compound's utility in structural and thermal analysis of materials is also notable. Shukkur (2009) conducted a study on the condensation of formaldehyde with propane-1,3-diamine, elucidating the structures of the resulting products (Shukkur, 2009).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETABIQTJHAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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